Epipodophyllotoxin Acetate Antiviral Potency (IC50) Against HSV and VSV
Epipodophyllotoxin acetate exhibits direct, quantifiable antiviral activity against Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV) with reported IC50 values of 0.2 μg/mL and 0.1 μg/mL, respectively [1]. This provides a defined potency baseline, differentiating it from other epipodophyllotoxin derivatives that are primarily characterized for their antineoplastic, not antiviral, properties.
| Evidence Dimension | Antiviral IC50 |
|---|---|
| Target Compound Data | 0.2 μg/mL (HSV) and 0.1 μg/mL (VSV) |
| Comparator Or Baseline | Class of epipodophyllotoxins (e.g., etoposide, teniposide) are not standardly used or referenced for their direct antiviral IC50 against HSV/VSV. |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | In vitro antiviral assay (specific assay details not provided in the source). |
Why This Matters
This specific antiviral potency data establishes Epipodophyllotoxin acetate as a critical tool compound for virology research, distinct from its antineoplastic analogs.
- [1] MedChemExpress. (n.d.). Epipodophyllotoxin acetate (4-O-Epipodophyllotoxinyl acetate) | Antineoplastic Agent. Retrieved from https://www2.medchemexpress.com/epipodophyllotoxin-acetate.html View Source
